molecular formula C13H15NO4 B13809233 2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester CAS No. 51727-50-5

2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester

Cat. No.: B13809233
CAS No.: 51727-50-5
M. Wt: 249.26 g/mol
InChI Key: ZMZZSWXOXBPBTG-UHFFFAOYSA-N
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Description

Properties

CAS No.

51727-50-5

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-(phenylcarbamoyloxy)propyl prop-2-enoate

InChI

InChI=1S/C13H15NO4/c1-3-12(15)17-9-10(2)18-13(16)14-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,14,16)

InChI Key

ZMZZSWXOXBPBTG-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C=C)OC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester typically involves the esterification of 2-Propenoic acid with a suitable alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a temperature range of 60-80°C to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to produce various polymers and copolymers.

    Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of adhesives, coatings, and resins.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active propenoic acid, which can then participate in various biochemical pathways. The phenylamino carbonyl group may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Phenylamino Carbonyl vs. Fluorinated Chains
  • Example: 2-Propenoic acid, 2-methyl-, 2-[[[[2-methyl-5-[[[4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butoxy]carbonyl]amino]phenyl]amino]carbonyl]oxy]propyl ester (CAS 70900-36-6) Key Differences: The fluorinated sulfonamide chain in this analog enhances hydrophobicity and chemical resistance compared to the non-fluorinated phenylamino group in the target compound. Such fluorinated derivatives are used in water-repellent coatings and high-performance materials . Regulatory Status: Fluorinated acrylates face stringent environmental regulations due to persistence, whereas phenylamino-containing esters may have lower bioaccumulation risks .
(b) Aromatic vs. Silane Modifications
  • Example: 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester (CAS 2530-85-0) Key Differences: The trimethoxysilyl group enables silane coupling, improving adhesion to inorganic substrates (e.g., glass or metals). The phenylamino group in the target compound may instead facilitate hydrogen bonding or UV stability . Applications: Silane-modified methacrylates dominate in dental composites and sealants, while phenylamino variants might suit biomedical adhesives .
(a) Migration Limits in Plastics
  • Comparison: The phenylamino carbonyl group in the target compound may pose lower toxicity concerns, but rigorous leaching studies are needed for regulatory approval .
(b) Handling and Toxicity
  • Example: Pentaerythritol triacrylate (CAS 3524-68-3) Hazards: Severe skin irritation and sensitization risks due to high reactivity .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Methacrylates
Compound Solubility (Water) Reactivity Primary Applications
Target Compound (Phenylamino derivative) Low (inferred) Moderate Specialty adhesives, coatings
GDMA (Glycerol dimethacrylate) Insoluble High Dental resins
Pentaerythritol triacrylate Insoluble Very High UV-curable inks
Fluorinated methacrylate (CAS 70900-36-6) Insoluble Low Water-repellent films

Research Findings and Industrial Relevance

  • Coatings and Adhesives: Phenylamino groups may enhance UV stability compared to conventional acrylates, as seen in analogs like 2-cyano-3,3-diphenyl acrylates used in optical materials .
  • Regulatory Gaps: No direct NOAEL (No Observable Adverse Effect Level) data exist for the target compound, unlike established values for hydroxyethyl methacrylate (HEMA) and other acrylates .

Biological Activity

2-Propenoic acid, 2-(((phenylamino)carbonyl)oxy)propyl ester, also known as a specific acrylic acid derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific arrangement of functional groups in this compound contributes to its biological activity.

The biological activity of 2-Propenoic acid derivatives is primarily attributed to their ability to interact with various cellular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : These compounds often act as inhibitors for specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : They can influence signaling pathways such as NF-κB and MAPK, which are crucial for inflammatory responses.
  • Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities by disrupting microbial cell membranes.

Biological Effects

  • Anti-inflammatory Activity
    • Studies indicate that 2-Propenoic acid derivatives can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, in vitro experiments have shown that these compounds significantly decrease cytokine levels in activated macrophages .
  • Antimicrobial Activity
    • Research has highlighted the effectiveness of these compounds against various bacterial strains. The mechanism involves disrupting bacterial cell wall integrity, leading to cell lysis .
  • Cytotoxicity
    • Some studies report that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The cytotoxicity is often evaluated using assays like MTT or Annexin V staining .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced IL-6 and TNF-α levels
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduced apoptosis in cancer cells

Case Studies

  • Case Study on Anti-inflammatory Effects
    • A study published in Journal of Inflammation demonstrated that a derivative of 2-Propenoic acid significantly inhibited the expression of inflammatory markers in a mouse model of arthritis. The treatment group showed a marked reduction in paw swelling compared to controls .
  • Case Study on Antimicrobial Properties
    • In another investigation, derivatives were tested against multi-drug resistant strains of bacteria. The results indicated a potent inhibitory effect on bacterial growth, with minimum inhibitory concentrations (MICs) lower than those for traditional antibiotics .
  • Case Study on Cytotoxicity
    • A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated an IC50 value in the low micromolar range, suggesting significant potential for therapeutic development .

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